molecular formula C18H17FN4O3 B2559737 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2319725-58-9

4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2559737
CAS RN: 2319725-58-9
M. Wt: 356.357
InChI Key: IAAQOCCCRXOCMY-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not yet fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in various cellular processes, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. However, the compound's mechanism of action is not yet fully understood, which limits its use in certain experiments. Additionally, the compound's synthesis method can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore the compound's potential use as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further research is needed to optimize the compound's synthesis method and improve its availability for research purposes.
In conclusion, 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound with significant potential for scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential use as a therapeutic agent for neurological disorders, make it a promising compound for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method for wider availability in research.

Synthesis Methods

The synthesis of 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 2-(5-Fluoropyrimidin-2-yl)piperazine-1-carboxylic acid with 3,4-Dihydro-2H-chromen-2-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography, yielding a white solid.

Scientific Research Applications

The compound 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c19-13-9-20-18(21-10-13)23-8-7-22(11-16(23)24)17(25)15-6-5-12-3-1-2-4-14(12)26-15/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAQOCCCRXOCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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